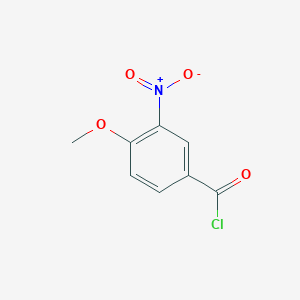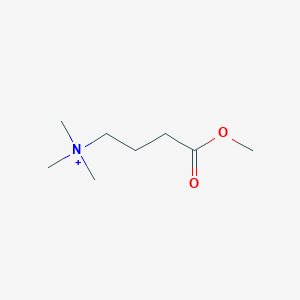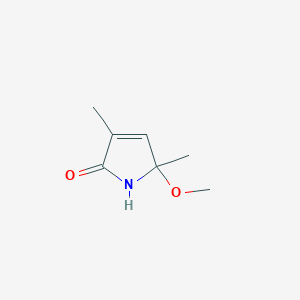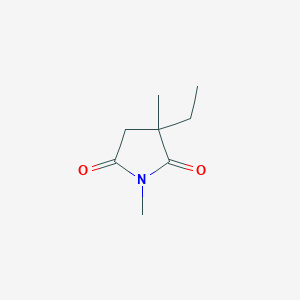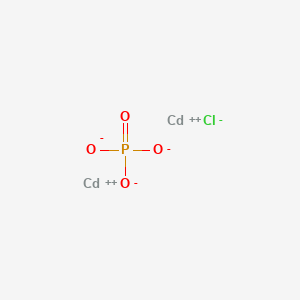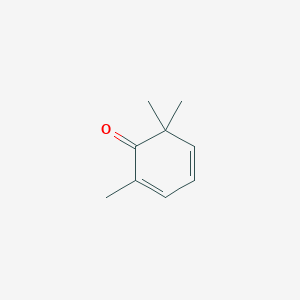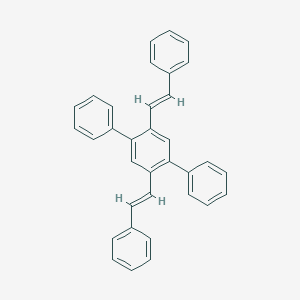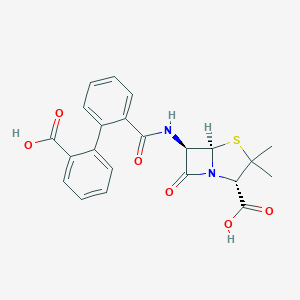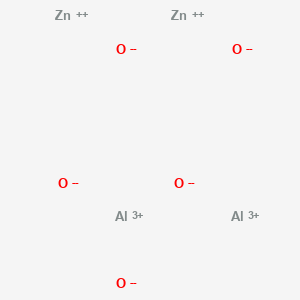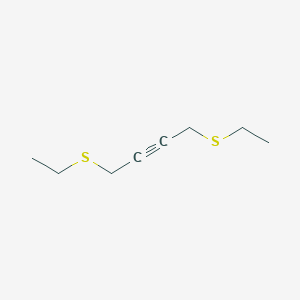
2-Butyne, 1,4-bis(ethylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyne, 1,4-bis(ethylthio)- is a chemical compound that is also known as BETS. It is a sulfur-containing molecule that has been widely used in scientific research. BETS has a variety of applications, including as a solvent, a reagent, and a reactant in organic synthesis.
Applications De Recherche Scientifique
BETS has been used in a variety of scientific research applications. One of its main uses is as a solvent for the dissolution of metal complexes. BETS has also been used as a reagent in organic synthesis reactions, such as the synthesis of cyclic sulfides. Additionally, BETS has been used as a reactant in the preparation of various compounds, such as thioethers and sulfones.
Mécanisme D'action
The mechanism of action of BETS is not fully understood. However, it is believed that the sulfur atoms in BETS play a crucial role in its reactivity. The sulfur atoms are able to form strong bonds with metals, which makes BETS an effective solvent for metal complexes.
Effets Biochimiques Et Physiologiques
BETS has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity levels and is not considered to be a significant health hazard.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BETS in lab experiments is its ability to dissolve metal complexes. This makes it a useful solvent for the preparation of metal-containing compounds. Additionally, BETS is relatively easy to synthesize and is readily available.
One limitation of using BETS is its instability under certain conditions. For example, BETS can undergo oxidation in the presence of air or moisture, which can lead to the formation of unwanted byproducts.
Orientations Futures
There are several future directions for the use of BETS in scientific research. One potential application is in the development of new metal-containing compounds for use in catalysis. Additionally, BETS could be used as a solvent for the preparation of new materials, such as metal-organic frameworks. Further studies could also be conducted to better understand the mechanism of action of BETS and its potential applications in various fields of chemistry.
Méthodes De Synthèse
The synthesis of BETS can be achieved through the reaction of 1,4-diiodobutane with sodium ethylthiolate. This reaction is carried out in the presence of a catalyst, such as copper(I) iodide. The resulting product is then purified through a series of techniques, such as distillation and recrystallization.
Propriétés
Numéro CAS |
13597-11-0 |
|---|---|
Nom du produit |
2-Butyne, 1,4-bis(ethylthio)- |
Formule moléculaire |
C8H14S2 |
Poids moléculaire |
174.3 g/mol |
Nom IUPAC |
1,4-bis(ethylsulfanyl)but-2-yne |
InChI |
InChI=1S/C8H14S2/c1-3-9-7-5-6-8-10-4-2/h3-4,7-8H2,1-2H3 |
Clé InChI |
QHJHZAAOWXGVRD-UHFFFAOYSA-N |
SMILES |
CCSCC#CCSCC |
SMILES canonique |
CCSCC#CCSCC |
Autres numéros CAS |
13597-11-0 |
Synonymes |
1,4-bis(ethylsulfanyl)but-2-yne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



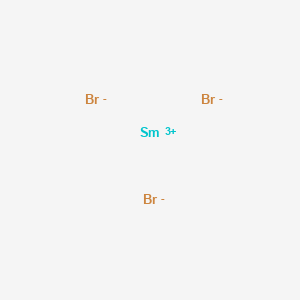
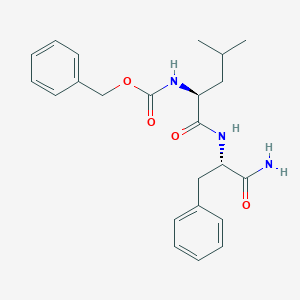
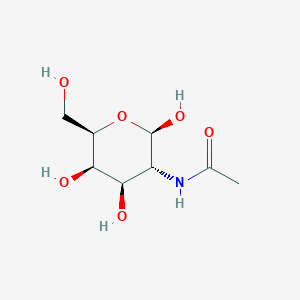

![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
